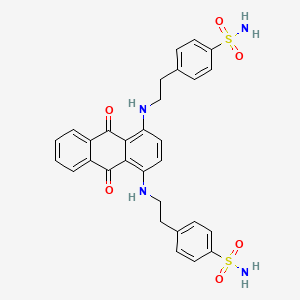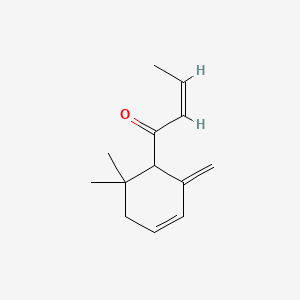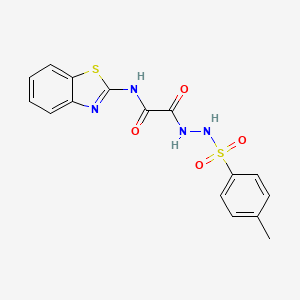
Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide is a complex organic compound with a molecular formula of C16H14N4O4S2 and a molecular weight of 390.46 g/mol . This compound is characterized by the presence of a benzothiazole ring, an acetic acid moiety, and a sulfonyl hydrazide group, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzothiazole derivatives .
Applications De Recherche Scientifique
Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide involves its interaction with various molecular targets and pathways. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl hydrazide group can act as a reactive site for further chemical modifications, enhancing the compound’s versatility in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, (2-benzothiazolylamino)oxo-: This compound shares the benzothiazole and acetic acid moieties but lacks the sulfonyl hydrazide group.
Acetic acid, oxo-: A simpler compound with only the acetic acid moiety and no benzothiazole or sulfonyl groups.
Uniqueness
The presence of both the benzothiazole ring and the sulfonyl hydrazide group in acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide makes it unique compared to similar compounds.
Propriétés
Numéro CAS |
108679-68-1 |
|---|---|
Formule moléculaire |
C16H14N4O4S2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide |
InChI |
InChI=1S/C16H14N4O4S2/c1-10-6-8-11(9-7-10)26(23,24)20-19-15(22)14(21)18-16-17-12-4-2-3-5-13(12)25-16/h2-9,20H,1H3,(H,19,22)(H,17,18,21) |
Clé InChI |
FDGXRVZOVDMIOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
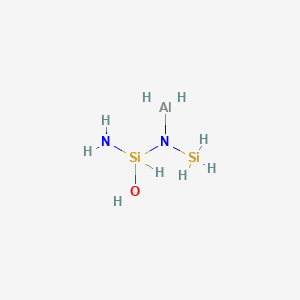
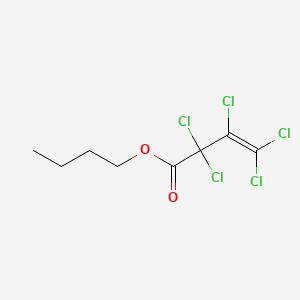
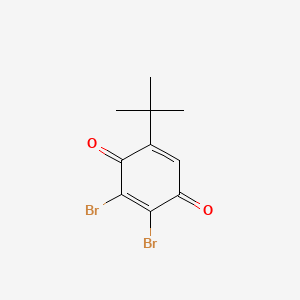
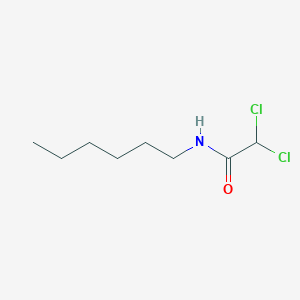
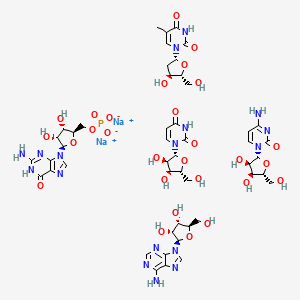


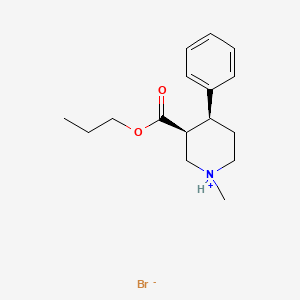
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
